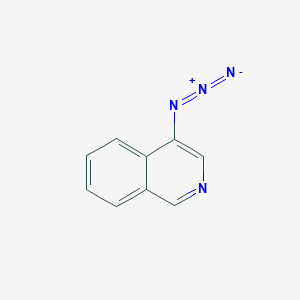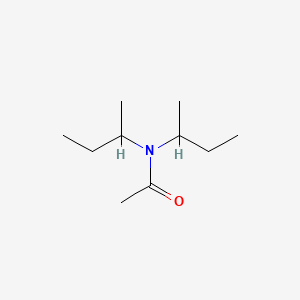
Acetamide, N,N-bis(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di-sec-butylacetamide is an organic compound with the molecular formula C10H21NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its clear liquid appearance and is primarily used in research settings to explore the properties and reactivity of amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-sec-butylacetamide typically involves the reaction of sec-butylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction can be represented as follows:
sec-Butylamine+Acetic Anhydride→N,N-Di-sec-butylacetamide+Acetic Acid
The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of N,N-Di-sec-butylacetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. detailed industrial methods are often proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
N,N-Di-sec-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Di-sec-butylacetamide oxides, while reduction can produce sec-butylamine .
Scientific Research Applications
Mechanism of Action
The mechanism by which N,N-Di-sec-butylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a proton donor, influencing the activity of enzymes that catalyze amide reactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
N-sec-Butylacetamide: This compound has a similar structure but with only one sec-butyl group attached to the nitrogen atom.
N,N-Di-n-butylacetamide: Similar to N,N-Di-sec-butylacetamide but with n-butyl groups instead of sec-butyl groups.
Uniqueness
N,N-Di-sec-butylacetamide is unique due to the presence of two sec-butyl groups, which influence its chemical properties and reactivity. This structural feature distinguishes it from other amides and makes it a valuable compound for studying the effects of steric hindrance and electronic factors on amide behavior .
Properties
CAS No. |
57233-37-1 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-6-8(3)11(10(5)12)9(4)7-2/h8-9H,6-7H2,1-5H3 |
InChI Key |
MCDKWCMKCJAFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



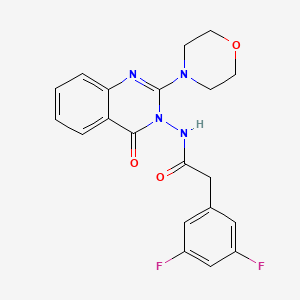
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)

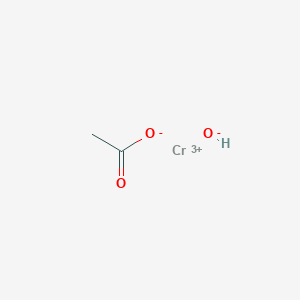

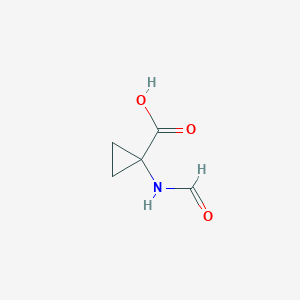
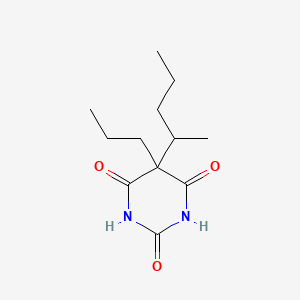
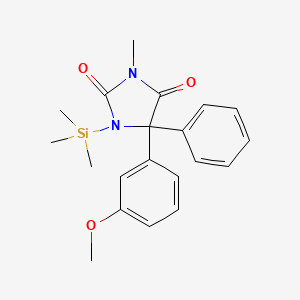
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
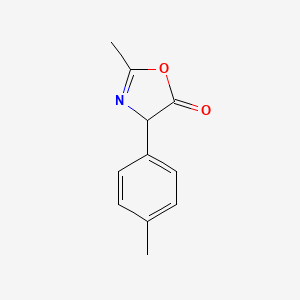
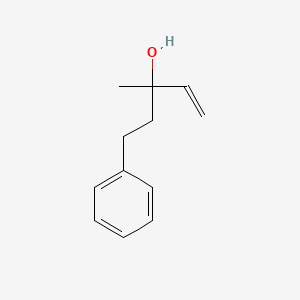
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
